7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine
Overview
Description
“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” is a compound with the molecular formula C7H4BrClN2 . It is a solid substance and is used in various chemical reactions .
Molecular Structure Analysis
The molecular structure of “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” consists of fused six-membered pyridine and five-membered pyrrole rings, forming an essentially planar aza-indole skeleton .Chemical Reactions Analysis
While specific chemical reactions involving “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” are not available, it’s known that similar compounds are used in various chemical reactions .Physical And Chemical Properties Analysis
“7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” has a molecular weight of 231.48 . It has a density of 1.9±0.1 g/cm3, a boiling point of 359.8±37.0 °C at 760 mmHg, and a flash point of 171.4±26.5 °C . It also has a molar refractivity of 49.2±0.3 cm3, a polar surface area of 29 Å2, and a molar volume of 123.2±3.0 cm3 .Scientific Research Applications
Field: Medicinal Chemistry
- Application : Pyrrolopyrazine derivatives are used in various applications such as pharmaceuticals, organic materials, natural products, and mainly in bioactive molecules . They have exhibited different biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
- Methods : Various synthetic routes for pyrrolopyrazine derivatives have been explored, including cyclization, ring annulation, cycloaddition, direct C-H arylation, and other methods .
- Results : According to the findings, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .
Field: Cancer Therapeutics
- Application : 1H-pyrrolo [2,3-b]pyridine derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), which plays an essential role in various types of tumors .
- Methods : The derivatives were synthesized and their activities against FGFR1, 2, and 3 were tested . Among them, compound 4h exhibited potent FGFR inhibitory activity .
- Results : In vitro, compound 4h inhibited breast cancer 4T1 cell proliferation and induced its apoptosis. It also significantly inhibited the migration and invasion of 4T1 cells .
Field: Brain Penetrant Inhibitor Development
- Application : Compounds similar to “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” have been used in the development of brain penetrant inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Field: Migration and Invasion Abilities of Cells
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used in studies related to the migration and invasion abilities of cells .
- Methods : The specific compound 4h was used for treatment of 4T1 cells for 24 hours .
- Results : The treatment significantly reduced the migration and invasion abilities of 4T1 cells .
Field: Brain Penetrant Inhibitor Development
- Application : Compounds similar to “7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine” have been used in the development of brain penetrant inhibitors .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The results or outcomes obtained were not specified in the source .
Field: Migration and Invasion Abilities of Cells
- Application : 1H-pyrrolo[2,3-b]pyridine derivatives have been used in studies related to the migration and invasion abilities of cells .
- Methods : The specific compound 4h was used for treatment of 4T1 cells for 24 hours .
- Results : The treatment significantly reduced the migration and invasion abilities of 4T1 cells .
Safety And Hazards
properties
IUPAC Name |
7-bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrClN2/c8-4-3-6(9)11-5-1-2-10-7(4)5/h1-3,10H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCNMQFXKQROQTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=C1N=C(C=C2Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40693899 | |
Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Bromo-5-chloro-4-Azaindole | |
CAS RN |
1082040-90-1 | |
Record name | 7-Bromo-5-chloro-1H-pyrrolo[3,2-b]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40693899 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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